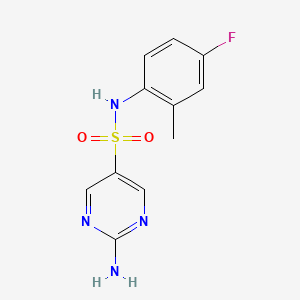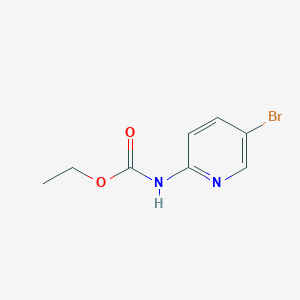
2-methyl-N-(6-methylpyridin-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(6-methylpyridin-2-yl)butanamide, also known as MPB, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. MPB has been shown to have effects on the central nervous system, specifically on neurotransmitters such as dopamine and serotonin.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)butanamide involves its ability to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This results in an overall increase in neurotransmitter activity, which can have positive effects on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-N-(6-methylpyridin-2-yl)butanamide has a number of biochemical and physiological effects on the brain and body. These include an increase in dopamine and serotonin levels, as well as an increase in the activity of certain brain regions such as the prefrontal cortex and striatum. 2-methyl-N-(6-methylpyridin-2-yl)butanamide has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(6-methylpyridin-2-yl)butanamide in lab experiments is its ability to selectively target dopamine and serotonin transporters, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using 2-methyl-N-(6-methylpyridin-2-yl)butanamide is its potential for toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-methyl-N-(6-methylpyridin-2-yl)butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease, depression, and anxiety. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-methyl-N-(6-methylpyridin-2-yl)butanamide on the brain and body, as well as its potential for toxicity and side effects. Finally, there is a need for more studies on the optimal dosing and administration of 2-methyl-N-(6-methylpyridin-2-yl)butanamide in order to maximize its therapeutic potential.
Synthesemethoden
The synthesis method for 2-methyl-N-(6-methylpyridin-2-yl)butanamide involves the reaction of 2-methylpyridine-6-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield 2-methyl-N-(6-methylpyridin-2-yl)butanamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(6-methylpyridin-2-yl)butanamide has been studied for its potential as a therapeutic agent for various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have effects on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-4-8(2)11(14)13-10-7-5-6-9(3)12-10/h5-8H,4H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILNQFOKCSVIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-methylpyridin-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)

![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)
![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)
![6-{[(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazin-1-yl)quinoline-4-carboxylic acid](/img/structure/B7561333.png)
![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)
![6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)


![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)
![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)